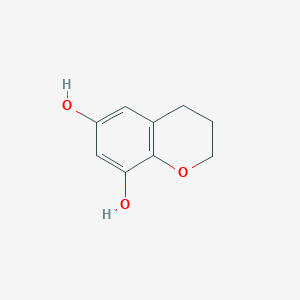
3,4-Dihydro-2H-1-benzopyran-6,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-1-benzopyran-6,8-diol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzopyran-6,8-diol can be achieved through several synthetic routes. One common method involves the reduction of 3,4-dihydro-2H-1-benzopyran-6,8-dione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, the use of catalytic hydrogenation can be employed to achieve efficient reduction of the precursor compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-6,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated benzopyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated benzopyran derivatives.
Substitution: Halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
3,4-Dihydro-2H-1-benzopyran-6,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-6,8-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
3,4-Dihydro-2H-1-benzopyran-6,8-diol can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1-benzopyran: Lacks the hydroxyl groups at positions 6 and 8, resulting in different chemical and biological properties.
2H-1-Benzopyran-3,5,6,7,8-pentol: Contains additional hydroxyl groups, which may enhance its antioxidant activity.
1,3,3-Trimethylindolino-6-nitrobenzopyrylospiran: A spiro compound with distinct photo-responsive behavior, useful in optical data storage applications.
Properties
CAS No. |
185122-80-9 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-6,8-diol |
InChI |
InChI=1S/C9H10O3/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,10-11H,1-3H2 |
InChI Key |
FKJFJIHWCXFIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)O)O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


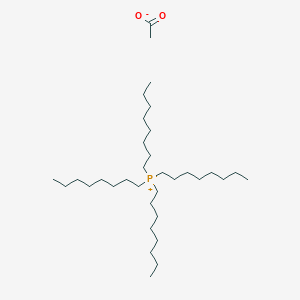
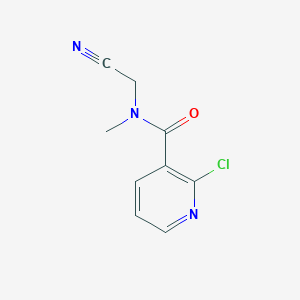
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
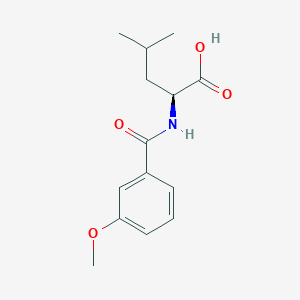
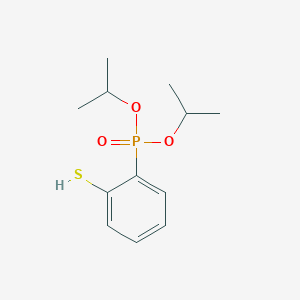
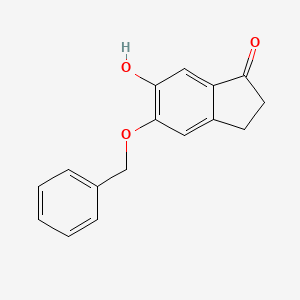
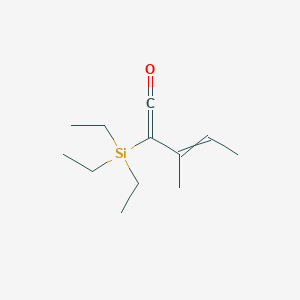
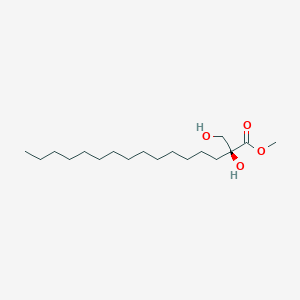
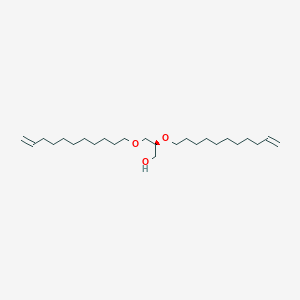
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
